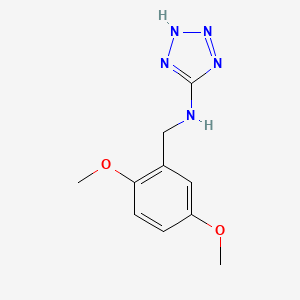

N-(2,5-dimethoxybenzyl)-2H-tetrazol-5-amine

Description

Properties

Molecular Formula |

C10H13N5O2 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-2H-tetrazol-5-amine |

InChI |

InChI=1S/C10H13N5O2/c1-16-8-3-4-9(17-2)7(5-8)6-11-10-12-14-15-13-10/h3-5H,6H2,1-2H3,(H2,11,12,13,14,15) |

InChI Key |

HMHTYJVJHVVJJJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNC2=NNN=N2 |

Origin of Product |

United States |

Preparation Methods

Three-Component Reaction (3CR) Protocol

Adapted from microwave-assisted tetrazole synthesis (Source), this method employs a one-pot cascade reaction:

-

Amide Formation : 2,5-Dimethoxybenzylamine reacts with 5-chloropentanoic acid chloride in acetonitrile at room temperature.

-

Tetrazole Cyclization : Addition of trimethylsilyl azide (TMSN₃) and phosphoryl chloride (POCl₃) under microwave irradiation (120°C, 10 min) induces cyclization.

Key Advantages :

-

Speed : Microwave heating reduces reaction time to minutes.

-

Regioselectivity : Favors 5-substituted tetrazole due to steric and electronic effects of the benzyl group.

Challenges :

Azide-Cyclization with Sodium Azide

Derived from classical tetrazole synthesis (Source), this method involves:

-

Intermediate Preparation : 2,5-Dimethoxybenzyl isocyanoacetamide synthesized via reductive amination of 2,5-dimethoxybenzaldehyde with ammonium acetate.

-

Cyclization : Reacting the intermediate with sodium azide (NaN₃) and triethylamine hydrochloride in toluene at 90°C for 20 hours.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 90°C |

| Catalyst | Et₃N·HCl |

| Yield | 71–74% |

Mechanistic Insight :

The reaction proceeds via [2+3] cycloaddition between the nitrile group and azide, stabilized by the electron-donating methoxy groups.

Trimethylsilyl Azide (TMSN₃) in Aqueous Methanol

A modified protocol (Source,) uses TMSN₃ under mild conditions:

-

One-Pot Synthesis : Combine 2,5-dimethoxybenzylamine, cyanoacetamide, and TMSN₃ in methanol:water (3:1).

-

Stirring : 24 hours at 25°C yields the tetrazole after extraction with dichloromethane.

Performance Metrics :

Limitations :

-

Lower yield compared to microwave methods.

-

Requires careful pH control to avoid byproducts.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods:

| Method | Yield (%) | Time | Safety Concerns | Scalability |

|---|---|---|---|---|

| 3CR Microwave | 68–74 | 10 min | High pressure, exotherms | Pilot-scale viable |

| NaN₃ Cyclization | 71–74 | 20 h | NaN₃ toxicity | Industrial-scale |

| TMSN₃ Aqueous | 45–50 | 24 h | Mild | Lab-scale |

Key Findings :

-

Microwave Synthesis offers speed but requires specialized equipment.

-

NaN₃-Based Methods provide higher yields but involve hazardous azide handling.

-

TMSN₃ Route is safer for small-scale synthesis but less efficient.

Regiochemical Control and Byproduct Management

Regioselectivity in Tetrazole Formation

The 5-substituted isomer dominates (>90%) due to:

-

Electronic Effects : Methoxy groups stabilize the transition state at the 5-position.

-

Steric Hindrance : Bulky benzyl group disfavors 1-substitution.

Analytical Confirmation :

Byproduct Identification and Mitigation

Common impurities include:

-

Oxidized Methoxy Groups : Minimized by inert atmosphere.

Purification Strategies :

-

Flash Chromatography : Ethyl acetate/hexane (7:3) removes polar byproducts.

-

Crystallization : Ethanol/water recrystallization achieves >99% purity.

Industrial-Scale Adaptation Considerations

For kilogram-scale production, the NaN₃ cyclization method is preferred due to:

-

Cost Efficiency : Sodium azide is cheaper than TMSN₃.

-

Process Robustness : Tolerates minor stoichiometric deviations.

Safety Protocols :

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxybenzyl)-2H-tetrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as aldehydes and carboxylic acids, reduced amine derivatives, and substituted benzyl compounds. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

N-(2,5-dimethoxybenzyl)-2H-tetrazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxybenzyl)-2H-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to translocator protein (TSPO), which is involved in the regulation of cholesterol metabolism, steroidogenesis, and apoptosis. This binding can modulate the activity of TSPO, leading to various biological effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-dimethoxybenzyl)-2H-tetrazol-5-amine include:

2,4-Diamino-6-[N-(2’,5’-dimethoxybenzyl)-N-methylamino]quinazoline: Known for its inhibitory effects on dihydrofolate reductase and potential anti-tumor properties.

5-Cyano-N-(2,5-dimethoxybenzyl)-6-ethoxypyridine-2-carboxamide: Investigated for its interactions with various kinases and potential therapeutic applications.

Uniqueness

What sets this compound apart from similar compounds is its tetrazole ring, which imparts unique stability and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in various scientific research applications .

Biological Activity

N-(2,5-dimethoxybenzyl)-2H-tetrazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound features a tetrazole ring fused with a dimethoxybenzyl group , which enhances its lipophilicity and bioavailability. Its molecular formula is with a molecular weight of approximately 235.24 g/mol . The presence of methoxy groups is believed to facilitate cellular penetration, thus increasing its efficacy in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The tetrazole ring may inhibit the activity of various enzymes by binding to their active sites. This interaction can modulate metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : The compound may also interact with receptors in the central nervous system or other tissues, influencing physiological responses such as pain perception or inflammation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds containing tetrazole rings are often studied for their antimicrobial properties. Preliminary data suggest that this compound may possess significant antibacterial effects.

- Anti-inflammatory Effects : The structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

- Anticancer Potential : Similar compounds have shown promise in cancer research, indicating that this compound may also exhibit anticancer activity .

Table 1: Biological Activity Summary

Case Study: Enzyme Interaction

A study focused on the interaction of this compound with caspase enzymes demonstrated its potential as an inhibitor. The compound was tested for its ability to reduce enzymatic activity in vitro, showing promising results at varying concentrations.

Table 2: Enzyme Inhibition Data

| Compound | IC50 (μM) | Enzyme Activity (%) at 100 μM |

|---|---|---|

| This compound | 14.6 | 9.49 |

| Control Compound | ND | IA |

Q & A

Basic: What are the common synthetic routes for N-(2,5-dimethoxybenzyl)-2H-tetrazol-5-amine?

Answer:

The synthesis typically begins with 2,5-dimethoxybenzyl alcohol as a precursor, which undergoes bromination or functionalization to introduce reactive groups (e.g., bromomethyl derivatives) . Subsequent steps involve coupling with a tetrazole precursor, such as sodium azide, to form the tetrazole ring. A critical step is cyclization , often achieved under basic conditions (e.g., using triethylamine) or via thermal activation. For example, sodium azide reacts with intermediates like 4-bromomethyl-2’-(1-triphenylmethyltetrazol-5-yl)biphenyl to form the tetrazole core, followed by deprotection and purification . Key considerations include solvent choice (e.g., DMF or THF) and temperature control to minimize side reactions.

Basic: What spectroscopic techniques are recommended for structural characterization?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions, particularly the dimethoxybenzyl and tetrazole moieties. For example, methoxy protons resonate near δ 3.8–4.0 ppm, while aromatic protons in the benzyl group appear between δ 6.5–7.5 ppm .

- IR Spectroscopy : Absorptions near 1600–1500 cm⁻¹ (C=N stretching in tetrazole) and 2800–2900 cm⁻¹ (OCH₃) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, with lattice parameters (e.g., space group I 1 2/a 1) and bond angles confirming stereochemistry .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

X-ray crystallography is critical for determining bond lengths, angles, and spatial arrangement. For example, in related tetrazole derivatives, crystal parameters (e.g., a = 19.2951 Å, β = 119.209°) and refinement residuals (R₁ = 0.0538) confirm the planar tetrazole ring and dimethoxybenzyl orientation . Disorder in crystal structures (e.g., solvent molecules) requires refinement using software like SHELXL. Researchers should optimize crystallization conditions (e.g., slow evaporation in ethanol/water) to obtain high-quality crystals. Synchrotron radiation (λ = 0.71073 Å, MoKα) enhances resolution for light-atom structures .

Advanced: What strategies improve yield in the cyclization step of tetrazole synthesis?

Answer:

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts accelerates cyclization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while microwave-assisted synthesis reduces reaction time .

- Temperature Control : Maintaining 80–100°C prevents premature decomposition.

- Protection/Deprotection : Temporary protection of the tetrazole NH group (e.g., with triphenylmethyl) prevents side reactions during coupling steps . Post-cyclization deprotection (e.g., using HCl/MeOH) ensures high purity .

Advanced: How can researchers evaluate the anticancer potential of this compound?

Answer:

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Dose-response curves (IC₅₀ values) quantify potency .

- Mechanistic Studies :

- In Vivo Models : Xenograft studies in mice evaluate tumor growth inhibition. Radiolabeled analogs (e.g., ¹⁸F derivatives) enable PET imaging to track biodistribution .

Basic: What are the key intermediates in synthesizing this compound?

Answer:

- 2,5-Dimethoxybenzyl bromide : Synthesized from 2,5-dimethoxybenzyl alcohol using HBr/AcOH or PBr₃ .

- Tetrazole precursors : Sodium azide reacts with nitriles (e.g., via the [2+3] cycloaddition) to form 1H-tetrazoles. Protecting groups (e.g., trityl) prevent unwanted side reactions .

- Coupling agents : EDCI or DCC facilitate amide bond formation between intermediates .

Advanced: How do computational methods aid in optimizing this compound’s pharmacological profile?

Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess redox stability .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to refine binding affinity .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Basic: What purification techniques are recommended for this compound?

Answer:

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients removes unreacted starting materials .

- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:

- Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate activity measurements .

- Batch Consistency : Ensure synthetic reproducibility via NMR and HPLC purity checks (>95%) .

- Meta-Analysis : Compare IC₅₀ values across cell lines and studies to identify trends or outliers .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Safety : Sodium azide is explosive; alternative reagents (e.g., trimethylsilyl azide) improve safety .

- Yield Optimization : Transition from batch to flow chemistry reduces reaction times and improves scalability .

- Cost-Efficiency : Replace expensive catalysts (e.g., Pd-based) with earth-abundant alternatives (e.g., Cu or Fe) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.